Dibenzo[b,f]oxepin-2-yl methyl ether Dibenzo[b,f]oxepin-2-yl methyl ether
Brand Name: Vulcanchem
CAS No.:
VCID: VC1157632
InChI: InChI=1S/C15H12O2/c1-16-13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)17-15/h2-10H,1H3
SMILES: COC1=CC2=C(C=C1)OC3=CC=CC=C3C=C2
Molecular Formula: C15H12O2
Molecular Weight: 224.25g/mol

Dibenzo[b,f]oxepin-2-yl methyl ether

CAS No.:

Cat. No.: VC1157632

Molecular Formula: C15H12O2

Molecular Weight: 224.25g/mol

* For research use only. Not for human or veterinary use.

Dibenzo[b,f]oxepin-2-yl methyl ether -

Specification

Molecular Formula C15H12O2
Molecular Weight 224.25g/mol
IUPAC Name 3-methoxybenzo[b][1]benzoxepine
Standard InChI InChI=1S/C15H12O2/c1-16-13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)17-15/h2-10H,1H3
Standard InChI Key FUIRYUZAGUXKNZ-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)OC3=CC=CC=C3C=C2
Canonical SMILES COC1=CC2=C(C=C1)OC3=CC=CC=C3C=C2

Introduction

Structural Characteristics and General Properties

Dibenzo[b,f]oxepin-2-yl methyl ether belongs to the family of dibenzo[b,f]oxepines, which consist of a heterocyclic seven-membered oxepine ring containing one double bond and an oxygen heteroatom, with two benzene rings fused to the central oxepine structure . The specific compound features a methoxy group (-OCH3) at the 2-position of one of the benzene rings, adding distinct electronic and steric properties to the molecule.

The parent scaffold of dibenzo[b,f]oxepine adopts a characteristic non-planar, "butterfly" or saddle-shaped conformation in its ground state, with the aromatic rings bent significantly backward . This non-planar structure is further confirmed by computational studies using DFT B3LYP/6-311++G(2d,p) methods, which demonstrate that in solution, the dibenzo[b,f]oxepine scaffold adopts what is described as a "basket conformation" . The dihedral angles between the aromatic rings connected with oxygen and the double bond typically range between 64.9° and 68.8°, highlighting the three-dimensional complexity of this molecular framework .

Structural Features

The addition of a methyl ether group at the 2-position introduces electron-donating properties that can influence both the electronic distribution and the reactivity of the compound. Based on research on similar dibenzo[b,f]oxepine derivatives, this substitution likely affects:

Physical Properties

Based on structural analogs and general principles of physical organic chemistry, Dibenzo[b,f]oxepin-2-yl methyl ether is expected to exhibit the following physical properties:

PropertyExpected Value/Description
Physical AppearanceCrystalline solid
SolubilitySoluble in organic solvents (chloroform, dichloromethane, DMSO); poorly soluble in water
Crystalline SystemLikely orthorhombic (similar to parent compound)
UV AbsorptionMultiple bands: one near 280 nm (excitation) based on dibenzo[b,f]oxepine core
FluorescencePotential emission around 480 nm with considerable Stokes' shift
ConformationNon-planar, adopting a basket-like conformation

Spectroscopic Characteristics

The spectroscopic profile of Dibenzo[b,f]oxepin-2-yl methyl ether would share features with the parent dibenzo[b,f]oxepine scaffold while incorporating specific signals attributable to the methoxy substituent.

NMR Spectroscopy

In 1H NMR, the compound would likely show characteristic signals including:

  • Aromatic protons in the range of 6.5-8.4 ppm with coupling constants (3J) of approximately 7.5-8.5 Hz

  • Olefinic protons of the seven-membered ring at approximately 7 ppm with coupling constants (3J) of about 11 Hz for the AB spin system in Z configuration

  • A distinct singlet for the methoxy group typically appearing at 3.7-4.0 ppm

  • Potential changes in the chemical shifts of nearby aromatic protons due to the electronic effects of the methoxy group

13C NMR would likely show signals for:

  • Aromatic carbon atoms in the range of 115-140 ppm

  • The carbon atom bearing the methoxy group would appear downfield (around 155-160 ppm)

  • The methoxy carbon would appear at approximately 55-56 ppm

Infrared Spectroscopy

IR spectroscopy of the compound would likely reveal:

  • Bands in the range of 3080-3030 cm−1 from the valence vibrations of aromatic C-H bonds

  • Characteristic vibration bands of the aromatic rings between 1625-1440 cm−1

  • C-O-C stretching vibrations associated with both the oxepine ring and the methoxy group in the 1250-1050 cm−1 region

  • C-H stretching of the methoxy group at approximately 2950-2850 cm−1

Photochemical Properties

The photophysical properties relate to a fascinating phenomenon: dibenzo[b,f]oxepines can act as "aromatic chameleons," with different aromatic character in ground and excited states. In the first excited states (S1 and T1), the dibenzo[b,f]oxepine scaffold can become planar due to the cyclically conjugated (4n + 2) π electrons of the central ring, meeting requirements for excited-state aromaticity .

Synthesis MethodKey ReagentsExpected YieldAdvantages
Wagner–Meerwein RearrangementP2O5, xyleneModerateStraightforward starting materials
Ullmann Coupling & Friedel-CraftsCu catalysts, Lewis acids60-70%Well-established, versatile
SNAr with NaN3Sodium azide88-95%High yield, good regioselectivity
One-Pot CascadeTransition-metal-free~77%Simpler procedure, fewer steps
Heck ReactionPd catalysts~59%Good functional group tolerance

Biological and Pharmacological Significance

Structure-Activity Considerations

The methoxy group at the 2-position likely influences the biological activity profile of Dibenzo[b,f]oxepin-2-yl methyl ether through:

  • Enhanced lipophilicity, potentially improving membrane penetration

  • Increased electron density in specific regions of the molecule, affecting binding to biological targets

  • Potential hydrogen bond acceptor capabilities, influencing protein binding interactions

  • Modified metabolic stability compared to the unsubstituted scaffold

Research on similar methoxy-substituted dibenzo[b,f]oxepines suggests that the positioning of substituents significantly affects electron density distribution in the ring system, which may correlate with differing biological activities .

Analytical Methods for Characterization

Advanced Spectroscopic Analysis

Complete characterization of Dibenzo[b,f]oxepin-2-yl methyl ether would typically involve:

  • High-resolution NMR spectroscopy (1H, 13C, 2D techniques)

  • High-resolution mass spectrometry (HRMS) for accurate mass determination

  • Infrared and Raman spectroscopy for functional group identification

  • UV-Visible spectroscopy to study electronic transitions and photophysical properties

  • X-ray crystallography for definitive structural elucidation and conformation analysis

Computational Analysis

Computational methods can provide valuable insights into the properties of Dibenzo[b,f]oxepin-2-yl methyl ether:

  • Density functional theory (DFT) calculations to determine optimum ground-state geometry, similar to those performed for the parent scaffold using B3LYP/6-311++G(2d,p)

  • Polarizable continuum model (PCM) to predict solvation effects and solution-phase behavior

  • Calculation of electron density maps to understand reactivity patterns

  • Prediction of spectroscopic properties for comparison with experimental data

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